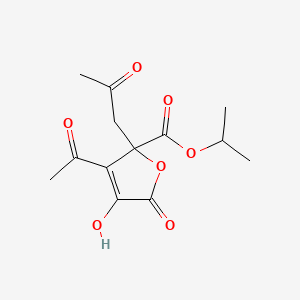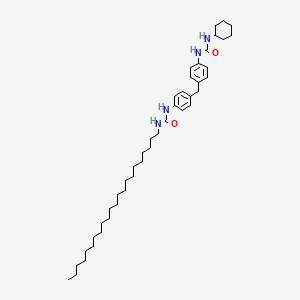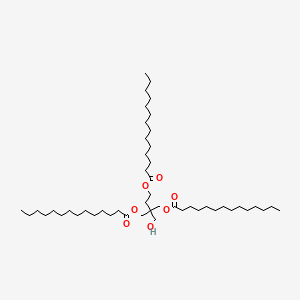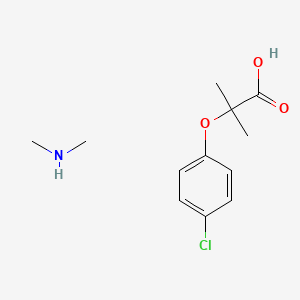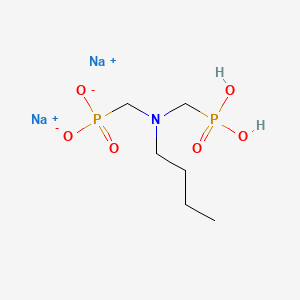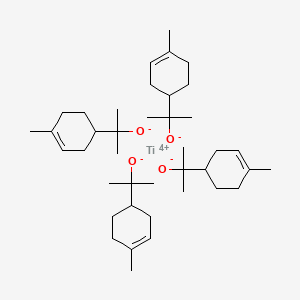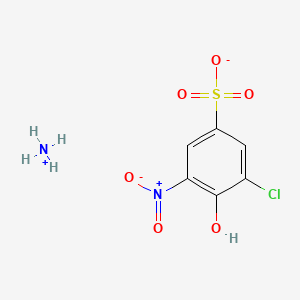
5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid is a heterocyclic compound that belongs to the class of imidazoles Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound to its corresponding reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized imidazole derivative, while reduction may yield a reduced imidazole derivative.
Aplicaciones Científicas De Investigación
5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4,5-imidazole dicarboxylate: This compound shares a similar imidazole core but has different substituents.
1-Hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid: This compound has a hydroxyl group instead of a carbodithioic acid group.
Uniqueness
5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes, such as xanthine oxidase, makes it particularly valuable in scientific research and potential therapeutic applications .
Propiedades
Número CAS |
84255-20-9 |
|---|---|
Fórmula molecular |
C11H10N2S2 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
5-methyl-2-phenyl-1H-imidazole-4-carbodithioic acid |
InChI |
InChI=1S/C11H10N2S2/c1-7-9(11(14)15)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
FNKXLEZIGQBFIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)C2=CC=CC=C2)C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
